molecular formula C10H8F4O2 B1505470 Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate

Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate

Cat. No.: B1505470
M. Wt: 236.16 g/mol
InChI Key: BAGJSCPJMSMEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate is a useful research compound. Its molecular formula is C10H8F4O2 and its molecular weight is 236.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

methyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8F4O2/c1-16-9(15)5-6-2-3-7(8(11)4-6)10(12,13)14/h2-4H,5H2,1H3

InChI Key

BAGJSCPJMSMEBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-fluoro-4-(trifluoromethyl)phenylacetic acid (2.50 g, 11.25 mmol) in methanol (25 mL) was treated slowly with 4 drops of concentrated sulfuric acid. The resulting reaction mixture was heated under reflux for 15 h. The reaction mixture was allowed to cool to 25° C. and then concentrated in vacuo to remove methanol. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 1/1 hexanes/ethyl acetate) afforded (3-fluoro-4-trifluoromethyl-phenyl)-acetic acid methyl ester (2.58 g, 97%) as a colorless oil: EI-HRMS m/e calcd for C10H8F4O2 (M+) 236.0460, found 236.0457.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-fluoro-4-(trifluoromethyl)phenylacetic acid (2.50 g, 11.25 mmol) in methanol (25 mL) was treated with concentrated sulfuric acid (4 drops). The resulting reaction mixture was heated under reflux for 15 h. The reaction mixture was allowed to cool to 25° C. and then concentrated in vacuo to remove methanol. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 1/1 hexaneslethyl acetate) afforded (3-fluoro-4-trifluoromethyl-phenyl)-acetic acid methyl ester (2.58 g, 97%) as a colorless oil: EI-HRMS m/e calcd for C10H8F4O2 (M+) 236.0460, found 236.0457.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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